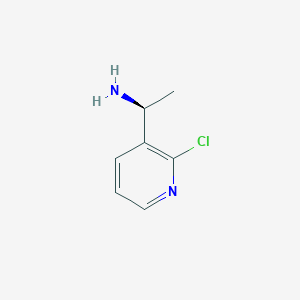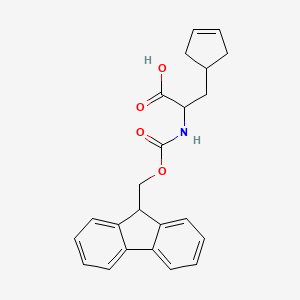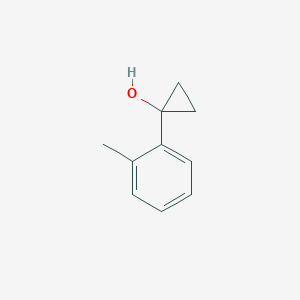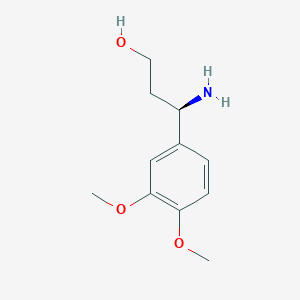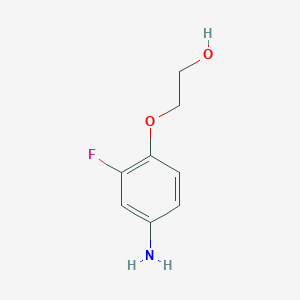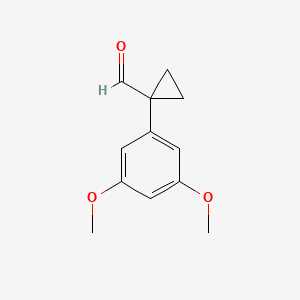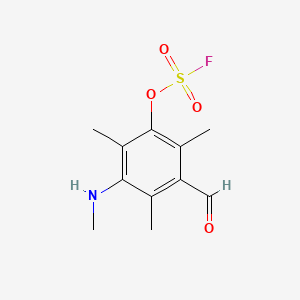
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate is a complex organic compound with a unique structure that includes a formyl group, multiple methyl groups, a methylamino group, and a sulfurofluoridate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate typically involves multiple steps, including the introduction of the formyl group, methyl groups, and the sulfurofluoridate moiety. Common reagents used in the synthesis include formylating agents, methylating agents, and sulfur-fluorine compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.
Applications De Recherche Scientifique
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate involves its interaction with molecular targets through its functional groups. The formyl group can form hydrogen bonds, the methyl groups can provide hydrophobic interactions, and the sulfurofluoridate moiety can participate in unique chemical reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formyl-2,4,6-trimethylphenyl sulfurofluoridate: Lacks the methylamino group.
2,4,6-Trimethyl-5-(methylamino)phenyl sulfurofluoridate: Lacks the formyl group.
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfonate: Contains a sulfonate group instead of a sulfurofluoridate moiety.
Uniqueness
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate is unique due to the presence of both the formyl and methylamino groups, as well as the sulfurofluoridate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14FNO4S |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
1-fluorosulfonyloxy-3-formyl-2,4,6-trimethyl-5-(methylamino)benzene |
InChI |
InChI=1S/C11H14FNO4S/c1-6-9(5-14)7(2)11(17-18(12,15)16)8(3)10(6)13-4/h5,13H,1-4H3 |
Clé InChI |
QZUBOWTWJVKJGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1NC)C)OS(=O)(=O)F)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


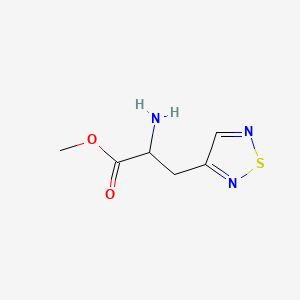
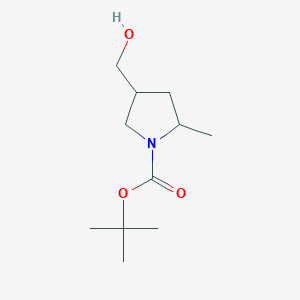
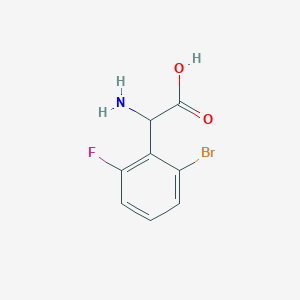
![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)
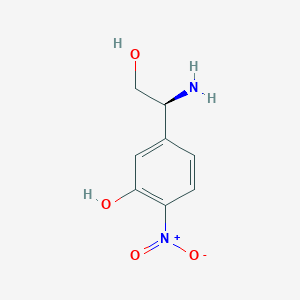
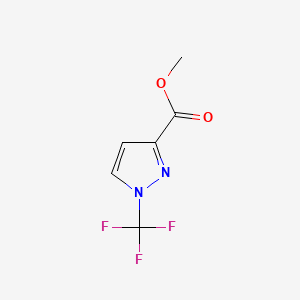
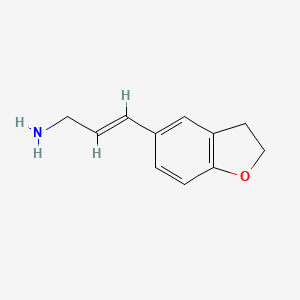
![1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)
